2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
This compound features a polyhalogenated imidazo[1,2-a]pyridine core with a 4-bromophenyl group at position 2, chlorine atoms at positions 3 and 8, and a trifluoromethyl group at position 4. Its molecular formula is C₁₄H₇BrCl₂F₃N₂ (molar mass: 433.98 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromophenyl and dichloro substituents contribute to steric and electronic effects, influencing binding affinity and solubility .
Properties
IUPAC Name |
2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPLZCOMBCCMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrCl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by halogenation and trifluoromethylation reactions .
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.
Halogenation: The resulting intermediate is then subjected to halogenation using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 8 positions.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine core, to form different oxidation states and derivatives.
Coupling Reactions: The bromophenyl group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities and applications .
Scientific Research Applications
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Research: It is used as a probe in biological studies to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their interactions with cellular targets.
Material Science:
Agrochemicals: It is used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with similar imidazo[1,2-a]pyridine derivatives:
Key Observations :
- Solubility: Nitro (NO₂) and sulfonyl (SO₂) groups in compound 3b improve aqueous solubility, whereas the target compound’s dichloro and bromophenyl groups may reduce it .
Biological Activity
The compound 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazopyridine family, which has garnered attention due to its potential biological activities. This article compiles various research findings on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8BrCl2F3N3
- Molecular Weight : 404.58 g/mol
- LogP : 3.9 (indicating moderate lipophilicity) .
Research indicates that imidazopyridines often interact with multiple biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing neurotransmission and other physiological processes.
Anticancer Activity
Imidazopyridines have shown promise in cancer research:
- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. For instance, studies indicate that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced potency against specific cancer types.
Neuroprotective Effects
Recent investigations suggest that imidazopyridines may possess neuroprotective properties by modulating neuroinflammatory pathways. This is particularly relevant in models of neurodegenerative diseases where inflammation plays a critical role.
Case Studies
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various imidazopyridine derivatives on human cancer cell lines. The results indicated that compounds with similar halogen substitutions exhibited significant cytotoxicity, suggesting a potential pathway for further exploration in drug development .
- Neuroinflammation Model : In animal models of neuroinflammation, related compounds showed a reduction in inflammatory markers and improved neuronal survival rates. This highlights the therapeutic potential of targeting neuroinflammation with imidazopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
